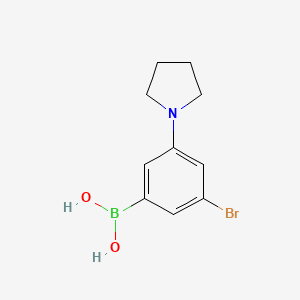

3-Bromo-5-pyrrolidinophenylboronic acid

Description

Chemical Structure and Properties 3-Bromo-5-pyrrolidinophenylboronic acid (CAS: 1256355-16-4) is a boronic acid derivative featuring a bromine atom at the 3-position and a pyrrolidine substituent at the 5-position of a benzene ring. Its molecular formula is C₁₀H₁₂BBrNO₂, with a molar mass of 277.93 g/mol . The compound is classified as harmful by inhalation, skin contact, and ingestion, necessitating careful handling . It has been utilized in Suzuki-Miyaura cross-coupling reactions, a key method in organic synthesis for forming carbon-carbon bonds.

Properties

IUPAC Name |

(3-bromo-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BBrNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBGWBMXFPQRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681726 | |

| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-16-4 | |

| Record name | B-[3-Bromo-5-(1-pyrrolidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Bromo-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-pyrrolidinophenylboronic acid typically involves the following steps:

Bromination: The starting material, 5-pyrrolidinophenylboronic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-pyrrolidinophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halides.

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.

Substitution: Nucleophiles (e.g., amines or thiols) in the presence of a suitable base and solvent.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Corresponding phenol.

Substitution: Substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Bromo-5-pyrrolidinophenylboronic acid has several scientific research applications, including:

Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-pyrrolidinophenylboronic acid in chemical reactions involves the following steps:

Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.

Oxidation: The boronic acid group is oxidized to form the corresponding phenol through the action of an oxidizing agent.

Substitution: The bromine atom is substituted by a nucleophile through a nucleophilic substitution reaction.

Comparison with Similar Compounds

Pyridine-Based Boronic Acids

Key Differences :

Benzene Derivatives with Alternative Substituents

Key Differences :

- The formyl group in (3-bromo-5-formylphenyl)boronic acid enhances reactivity in nucleophilic additions but reduces stability under basic conditions .

- Hydroxyl and hydroxymethyl substituents improve aqueous solubility, making these analogs suitable for biomedical applications, unlike the pyrrolidine variant .

Piperidine and Pyrrolidine Carboxamide Analogs

Key Differences :

- The carbonyl group in 5-bromo-3-(pyrrolidine-1-carbonyl)phenylboronic acid withdraws electron density, decreasing boronic acid's nucleophilicity compared to the parent compound .

- Piperidine's six-membered ring creates greater steric hindrance than pyrrolidine, which may limit access to catalytic sites in coupling reactions .

Halogenated and Trifluoromethyl Derivatives

Biological Activity

3-Bromo-5-pyrrolidinophenylboronic acid (CAS Number: 1256355-16-4) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound exhibits a range of biological effects, including antimicrobial and anticancer properties. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14BBrN2O2

- Molecular Weight : 283.06 g/mol

- Structure : The compound features a bromine atom on the phenyl ring and a pyrrolidine moiety, which is crucial for its biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities:

- Anticancer Activity : Research indicates that boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells. This mechanism is particularly relevant in the context of multiple myeloma and other malignancies.

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the boronic acid group enhances its ability to interact with bacterial enzymes.

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes, which may contribute to their biological effects.

The mechanisms through which this compound exerts its biological effects include:

- Proteasome Inhibition : By binding to the active site of proteasomes, this compound may prevent the degradation of regulatory proteins, leading to apoptosis in cancer cells.

- Enzyme Interaction : The boronic acid group can form covalent bonds with serine residues in enzymes, effectively inhibiting their activity.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.